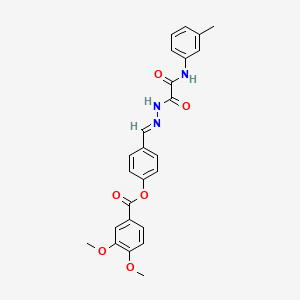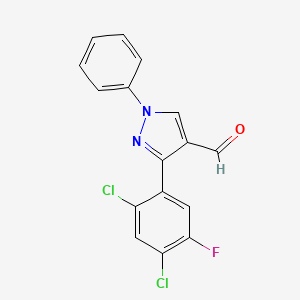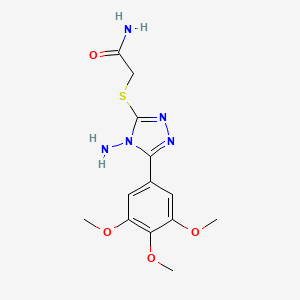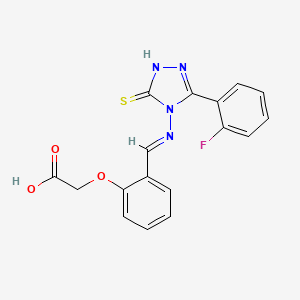
4-((2-(2-Oxo-2-(m-tolylamino)acetyl)hydrazono)methyl)phenyl 3,4-dimethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((2-(2-Oxo-2-(m-tolylamino)acetyl)hydrazono)methyl)phenyl 3,4-dimethoxybenzoate is a complex organic compound known for its diverse applications in scientific research. This compound features a hydrazone linkage and a benzoate ester, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-(2-Oxo-2-(m-tolylamino)acetyl)hydrazono)methyl)phenyl 3,4-dimethoxybenzoate typically involves multiple steps:
Formation of the Hydrazone Intermediate: This step involves the reaction of m-tolylamine with an appropriate acylating agent to form the hydrazone intermediate.
Coupling Reaction: The hydrazone intermediate is then coupled with 4-formylphenyl 3,4-dimethoxybenzoate under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and the use of catalysts to accelerate the reaction.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone linkage.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Biological Markers: Used in the development of markers for biological studies.
Medicine
Drug Development: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry
Material Science: Used in the development of new materials with specific properties.
Chemical Sensors: Incorporated into sensors for detecting various chemical substances.
Mecanismo De Acción
The compound exerts its effects through interactions with specific molecular targets. The hydrazone linkage can interact with enzymes, altering their activity. The benzoate ester moiety can facilitate binding to biological membranes, enhancing the compound’s bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
- 4-((2-(2-Oxo-2-(3-tolylamino)acetyl)hydrazono)methyl)phenyl 2,4-dimethoxybenzoate
- 4-((2-(2-Oxo-2-(p-tolylamino)acetyl)hydrazono)methyl)phenyl 3,4-dimethoxybenzoate
Uniqueness
4-((2-(2-Oxo-2-(m-tolylamino)acetyl)hydrazono)methyl)phenyl 3,4-dimethoxybenzoate is unique due to its specific hydrazone and benzoate ester structure, which confer distinct chemical reactivity and biological activity compared to its analogs.
This compound’s versatility in various fields of research highlights its importance and potential for future scientific advancements
Propiedades
Número CAS |
765902-16-7 |
|---|---|
Fórmula molecular |
C25H23N3O6 |
Peso molecular |
461.5 g/mol |
Nombre IUPAC |
[4-[(E)-[[2-(3-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C25H23N3O6/c1-16-5-4-6-19(13-16)27-23(29)24(30)28-26-15-17-7-10-20(11-8-17)34-25(31)18-9-12-21(32-2)22(14-18)33-3/h4-15H,1-3H3,(H,27,29)(H,28,30)/b26-15+ |
Clave InChI |
VHKPJRMJBSTSKF-CVKSISIWSA-N |
SMILES isomérico |
CC1=CC(=CC=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC(=C(C=C3)OC)OC |
SMILES canónico |
CC1=CC(=CC=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC(=C(C=C3)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5Z)-5-{[3-(4-Butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-sec-butyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12017155.png)
![N-(3-chlorophenyl)-2-{(3Z)-3-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12017156.png)

![5-(3-Ethoxyphenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12017162.png)

![(3Z)-5-bromo-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-pentyl-1,3-dihydro-2H-indol-2-one](/img/structure/B12017166.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12017175.png)

![N-(4-(Diethylamino)phenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12017191.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B12017196.png)

![8-[(2-Chlorophenyl)methylamino]-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B12017214.png)
![N-(2-Hydroxy-4-nitrophenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide](/img/structure/B12017217.png)
